Plasma Butyrate Pharmacokinetics: Tributyrin Achieves Sustained Millimolar Concentrations vs. Sodium Butyrate
In a direct head-to-head study in mice, oral tributyrin produced sustained plasma butyrate concentrations that remained above 1 mM for 10–60 minutes, whereas intravenous sodium butyrate at 1.25 g/kg produced peak concentrations of 10.5–17.7 mM but maintained concentrations above 1 mM for only 20–30 minutes [1]. At an oral tributyrin dose of 7.8 g/kg, plasma butyrate concentrations reached approximately 1 mM by 15 min after dosing and remained between 0.8 and 1 mM until 60 min after dosing, with no acute mortality observed [1]. Oral sodium butyrate at 5 g/kg produced a sharp peak of approximately 9 mM at 15 min followed by rapid decline [1]. The area under the curve (AUC) of plasma butyrate increased more than proportionally with increasing tributyrin dose, indicating nonlinear pharmacokinetics favorable for sustained exposure [1].
| Evidence Dimension | Plasma butyrate concentration duration above 1 mM |
|---|---|
| Target Compound Data | ≥1 mM for 10–60 min (oral tributyrin, 10.3 g/kg); 0.8–1 mM sustained from 15–60 min (oral tributyrin, 7.8 g/kg) |
| Comparator Or Baseline | Sodium butyrate i.v. (1.25 g/kg): >1 mM for 20–30 min; Sodium butyrate oral (5 g/kg): sharp peak ~9 mM at 15 min |
| Quantified Difference | Tributyrin provides longer duration of sustained millimolar butyrate exposure compared to i.v. sodium butyrate, with more stable concentration profile vs. oral sodium butyrate |
| Conditions | Female CD2F1 mice; oral gavage administration; plasma butyrate measured by gas chromatography |
Why This Matters
Sustained plasma butyrate concentrations are essential for achieving pharmacologic effects in target tissues; rapid clearance of sodium butyrate limits its therapeutic utility, making tributyrin the preferred choice for studies requiring prolonged butyrate exposure.
- [1] Egorin MJ, Yuan ZM, Sentz DL, Plaisance K, Eiseman JL. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats. Cancer Chemotherapy and Pharmacology. 1999;43(6):445–453. View Source
